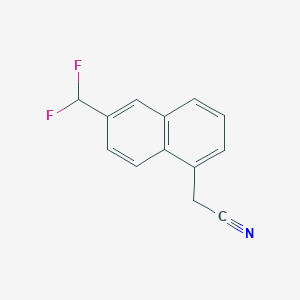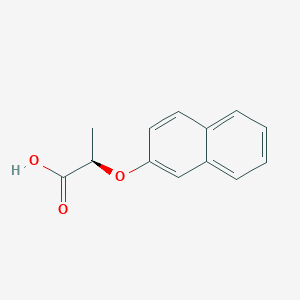
2-(Difluoromethyl)naphthalene-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-5-acetonitrile is a chemical compound with the molecular formula C12H8F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and acetonitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of the difluoromethyl group into a naphthalene derivative. One common method is the difluoromethylation of naphthalene-5-acetonitrile using difluoromethylating agents such as difluorocarbene precursors. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-5-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-5-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitrile group can participate in various chemical reactions, allowing the compound to interact with different biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl moiety.
Naphthalene-5-acetonitrile: Contains the acetonitrile group but lacks the difluoromethyl moiety.
2-(Trifluoromethyl)naphthalene-5-acetonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)naphthalene-5-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct chemical properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile group provides a reactive site for further chemical modifications .
Propriétés
Formule moléculaire |
C13H9F2N |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
2-[6-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-4-5-12-9(6-7-16)2-1-3-10(12)8-11/h1-5,8,13H,6H2 |
Clé InChI |
LTWHMIOCDUUVET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)

![3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11891929.png)








![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)


